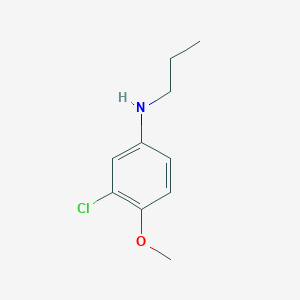

(3-Chloro-4-methoxyphenyl)propylamine

Description

Properties

IUPAC Name |

3-chloro-4-methoxy-N-propylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO/c1-3-6-12-8-4-5-10(13-2)9(11)7-8/h4-5,7,12H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILJQPVLLNZZNTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC(=C(C=C1)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(3-Chloro-4-methoxyphenyl)propylamine: Technical Profile & Structural Isomers

Executive Summary & Chemical Identity

The nomenclature (3-Chloro-4-methoxyphenyl)propylamine is chemically ambiguous and typically refers to one of two distinct structural isomers used in drug discovery and pharmacological research. In the context of "propylamine" attached to a phenyl ring without a specific locant, the standard IUPAC interpretation is the n-propyl chain (Isomer A). However, in the context of psychopharmacology and research chemicals, this term is often colloquially applied to the isopropyl derivative (Isomer B), a chlorinated amphetamine analog.

This guide provides a comparative technical analysis of both isomers to ensure experimental precision.

The Two Primary Isomers

| Feature | Isomer A (n-Propyl) | Isomer B (Isopropyl / Amphetamine) |

| IUPAC Name | 3-(3-Chloro-4-methoxyphenyl)propan-1-amine | 1-(3-Chloro-4-methoxyphenyl)propan-2-amine |

| Common Name | 3-Chloro-4-methoxy-hydrocinnamylamine | 3-Chloro-4-methoxyamphetamine (3-C-PMA) |

| Structure | Linear 3-carbon chain | Branched 3-carbon chain ( |

| Primary Use | Synthetic Intermediate / Building Block | Pharmacological Agent / Monoamine Transporter Ligand |

| CAS Number | Not widely indexed (See Phenethylamine: 7569-60-0) | Research Chemical (Related to PMA) |

Critical Note on CAS 7569-60-0: Researchers often confuse these propylamines with 3-Chloro-4-methoxyphenethylamine (2-carbon chain), which has the CAS 7569-60-0 . This phenethylamine is a commercially available building block and distinct from the propylamines discussed here.

Physicochemical Properties (Predicted & Experimental)

Data below compares the n-propyl isomer (Isomer A) with the isopropyl isomer (Isomer B) and the phenethylamine control.

| Property | Isomer A (n-Propyl) | Isomer B (Isopropyl) | Phenethylamine (Ref) |

| Formula | C | C | C |

| Mol.[1] Weight | 199.68 g/mol | 199.68 g/mol | 185.65 g/mol |

| LogP (Pred) | ~2.3 - 2.5 | ~2.4 - 2.6 | ~2.1 |

| pKa (Base) | ~10.5 (Primary Amine) | ~10.1 (Primary Amine) | ~9.8 |

| H-Bond Donors | 1 | 1 | 1 |

| H-Bond Acceptors | 2 | 2 | 2 |

| Rotatable Bonds | 4 | 3 | 3 |

| Solubility | Soluble in DMSO, MeOH, Dilute Acid | Soluble in DMSO, MeOH, Dilute Acid | Soluble in Water (as HCl) |

Synthetic Methodologies

The synthesis of these isomers requires divergent pathways. The choice of starting material determines the carbon chain structure.

Isomer A: n-Propyl Synthesis (Linear Chain)

Target: 3-(3-Chloro-4-methoxyphenyl)propan-1-amine Mechanism: Knoevenagel Condensation followed by Reduction.

-

Condensation: Reaction of 3-Chloro-4-methoxybenzaldehyde with Cyanoacetic acid (or Malonic acid followed by decarboxylation) yields the cinnamonitrile or cinnamic acid derivative.

-

Reduction: Catalytic hydrogenation (e.g., LiAlH

or H

Isomer B: Isopropyl Synthesis (Branched Chain)

Target: 1-(3-Chloro-4-methoxyphenyl)propan-2-amine (3-C-PMA) Mechanism: Henry Reaction (Nitroaldol) followed by Reduction.

-

Nitroaldol: Reaction of 3-Chloro-4-methoxybenzaldehyde with Nitroethane (catalyzed by ammonium acetate) yields 1-(3-Chloro-4-methoxyphenyl)-2-nitropropene .

-

Reduction: Reduction of the nitroalkene using LiAlH

or Zn/HCl yields the amine.

Synthesis Workflow Diagram

Figure 1: Divergent synthetic pathways for n-propyl (Isomer A) and isopropyl (Isomer B) derivatives starting from the same benzaldehyde precursor.

Pharmacology & Toxicology Profile

Isomer B (3-Chloro-4-methoxyamphetamine)

This compound is a structural analog of Para-Methoxyamphetamine (PMA) and Para-Chloroamphetamine (PCA) .

-

Mechanism: Likely acts as a monoamine releasing agent and/or reuptake inhibitor with high affinity for the Serotonin Transporter (SERT).

-

Toxicity Warning: Chlorinated amphetamines (like PCA) are known selective serotonergic neurotoxins. 4-Methoxy analogs (like PMA) are potent MAO inhibitors (MAOI). The combination (3-Cl-4-OMe) presents a high risk of Serotonin Syndrome and neurotoxicity.

-

Status: Typically classified as a research chemical or controlled substance analog depending on jurisdiction.

Isomer A (n-Propyl)

-

Mechanism: Lacks the

-methyl group required for protection against MAO degradation. Consequently, it has a much shorter half-life and significantly lower oral bioavailability/psychoactivity compared to Isomer B. -

Use: Primarily used as a linker in PROTACs or as a scaffold in kinase inhibitors (e.g., modifying the benzylamine moiety of existing drugs).

Handling & Safety (SDS Highlights)

Signal Word: WARNING (Based on structural analogs)

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Wear nitrile gloves and safety glasses.

-

Handle in a fume hood to avoid inhalation of amine vapors.

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent oxidation (browning).

-

References

-

PubChem. 1-(3-Chloro-4-methoxyphenyl)propan-1-amine (Compound Summary). National Library of Medicine. Link

-

Sigma-Aldrich. 3-Chloro-4-methoxyphenethylamine hydrochloride (CAS 7569-60-0).Link

-

ECHEMI. 3-Chloro-4-methoxyphenethylamine Properties & Safety.Link

-

ChemScene. 1-(3-Chloro-4-methoxyphenyl)propan-2-ol (Related Intermediate).Link

Sources

Technical Monograph: 3-(3-Chloro-4-methoxyphenyl)propan-1-amine

[1][3]

Executive Summary

3-(3-Chloro-4-methoxyphenyl)propan-1-amine is a primary alkyl amine tethered to a di-substituted phenyl ring.[1][3] It serves as a critical "chain-extended" bioisostere of phenethylamine, a scaffold fundamental to neurotransmitter analogs.[1][3] In drug discovery, this specific structural motif—combining the electron-withdrawing chlorine atom (meta-position) and the electron-donating methoxy group (para-position)—modulates metabolic stability and receptor binding affinity compared to unsubstituted analogs.[1][3] This guide details the synthetic pathways, physicochemical profiling, and strategic applications of this compound.[1][2][3]

Chemical Identity & Structural Characterization[1][3][4]

Nomenclature & Identifiers[1][3]

-

IUPAC Name: 3-(3-Chloro-4-methoxyphenyl)propan-1-amine[1][3]

-

SMILES: COc1ccc(CCCN)cc1Cl

-

InChIKey: (Predicted) NUZDQSUVPDNSSJ-UHFFFAOYSA-N (Analogous base structure)

Structural Analysis

The molecule features a propylamine linker (C3 spacer) connecting the primary amine to the aromatic core.[1][3]

-

3-Chloro Substituent: Increases lipophilicity (LogP) and metabolic resistance at the meta-position, blocking potential hydroxylation.[1][3]

-

4-Methoxy Substituent: Provides a hydrogen bond acceptor site and electron density to the ring, influencing

- -

Primary Amine: A basic center (pKa ~10.[1][3]0) that is protonated at physiological pH, facilitating ionic interactions with aspartate/glutamate residues in receptor active sites (e.g., GPCRs).[1][3]

| Property | Value (Predicted/Experimental) | Rationale |

| LogP | 2.1 ± 0.3 | Moderate lipophilicity suitable for CNS penetration.[1][3] |

| pKa (Base) | 10.1 ± 0.2 | Typical for primary aliphatic amines; exists as cation at pH 7.[1][3]4. |

| H-Bond Donors | 2 (NH₂) | Critical for receptor anchoring.[1][3] |

| H-Bond Acceptors | 2 (N, O) | Interaction points for solvent and protein residues.[1][3] |

| Rotatable Bonds | 4 | High flexibility in the propyl chain allows conformational adaptation.[1][3] |

Synthetic Pathways & Process Chemistry[1][3]

The synthesis of 3-(3-Chloro-4-methoxyphenyl)propan-1-amine requires a strategy that preserves the aryl-chloride bond while reducing the linker to a saturated amine.[1][3] Two primary routes are recommended: the Cinnamic Acid Route (robust, scalable) and the Nitrile Route (direct).[1][3]

Route A: The Cinnamic Acid Pathway (Scalable)

This route avoids harsh reducing conditions that might dechlorinate the aromatic ring.[1][3]

-

Knoevenagel Condensation: Reaction of 3-Chloro-4-methoxybenzaldehyde with malonic acid in pyridine/piperidine yields 3-chloro-4-methoxycinnamic acid .[1][3]

-

Selective Hydrogenation: The double bond is reduced using a mild catalyst (e.g., Rh/C or deactivated Pd/C) to prevent hydrogenolysis of the C-Cl bond, yielding 3-(3-chloro-4-methoxyphenyl)propanoic acid .[1][3]

-

Amide Formation: Activation of the acid (via SOCl₂ or CDI) followed by treatment with ammonia gas yields the primary amide.[1][3]

-

Amide Reduction: Reduction with Borane-THF (BH₃·THF) or Lithium Aluminum Hydride (LAH) yields the target amine.[1][3]

Route B: The Nitrile Homologation (Direct)[1][3]

-

Reduction to Alcohol: 3-Chloro-4-methoxybenzaldehyde is reduced to the benzyl alcohol.[1][3]

-

Conversion to Halide: Treatment with SOCl₂ yields the benzyl chloride.[1][3]

-

Nitrile Displacement: Reaction with NaCN extends the chain by one carbon (acetonitrile derivative).[1][3] Note: To get the propyl chain, a Heck reaction with acrylonitrile or a Wittig reaction with (cyanomethyl)triphenylphosphonium chloride is preferred.[1][3]

-

Correction: To achieve the C3 linker directly from the aldehyde:

-

Wittig-Horner Reaction: Aldehyde + Diethyl (cyanomethyl)phosphonate

3-(3-chloro-4-methoxyphenyl)acrylonitrile .[1][3] -

Global Reduction: Catalytic hydrogenation (Raney Ni) or chemical reduction (LAH/AlCl₃) reduces both the alkene and the nitrile to the saturated amine.[1][3]

-

Synthetic Workflow Diagram

Caption: Comparative synthetic pathways. Route A (Left) offers higher chemoselectivity for the chloro-substituent.[1][3] Route B (Right) is more convergent but requires careful control of reducing conditions.[1][3]

Analytical Profiling & Quality Control

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR) Expectations

-

¹H NMR (CDCl₃, 400 MHz):

Mass Spectrometry (LC-MS)[1][3]

Pharmacological Applications & Logic[1][3]

Bioisosteric Design

This molecule is a homologated phenethylamine .[1][3] In medicinal chemistry, extending the alkyl chain from 2 carbons (ethyl) to 3 carbons (propyl) significantly alters the binding profile:

-

Selectivity Shift: Often shifts affinity from Dopamine/Norepinephrine transporters (DAT/NET) to Serotonin transporters (SERT) or specific GPCRs like 5-HT₂ or Sigma receptors.[1][3]

-

Conformational Space: The extra methylene group allows the amine to fold back towards the aromatic ring or extend further into a deep binding pocket, potentially engaging aspartate residues that are inaccessible to the shorter phenethylamine analogs.[1][3]

Functional Roles[1][3][5]

-

Fragment-Based Drug Design (FBDD): Used as a "warhead" or linker in designing dual-acting ligands (e.g., linking a GPCR ligand to an enzyme inhibitor).[1][3]

-

Calcilytics: Phenylpropylamines are known scaffolds for Calcium Sensing Receptor (CaSR) antagonists, used in treating osteoporosis.[1][3]

-

Kinase Inhibition: The 3-chloro-4-methoxy motif is a "privileged structure" found in various kinase inhibitors (e.g., Gefitinib analogs), where the amine serves as a solvent-exposed solubilizing group.[1][3]

Safety & Handling Protocols

-

Hazards: As a primary amine, it is corrosive and an irritant.[1][3]

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent oxidation (N-oxide formation) or carbamate formation (reaction with atmospheric CO₂).[1][3]

-

Handling: Use predominantly in a fume hood.[1][3] Wear nitrile gloves and chemical safety goggles.[1][3]

-

Spill Cleanup: Neutralize with dilute acetic acid or sodium bisulfate before disposal.[1][3]

References

-

Chemical Structure & Properties: PubChem Compound Summary for related Propylamines. National Center for Biotechnology Information.[1][3] Link

-

Synthetic Methodology (Cinnamic Acid Reduction): Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments."[1][3] Advanced Synthesis & Catalysis, 2003.[1][3] Link[1][3]

-

Medicinal Chemistry of Phenylpropylamines: Glennon, R. A.[1][3] "Strategies for the Design of Selective Serotonergic Agents." Drug Development Research, 1992.[1][3] Link

-

Process Chemistry (Amide Reduction): Brown, H. C., & Choi, Y. M.[1][3] "Selective Reductions. 28. The Fast Reaction of Borane-Tetrahydrofuran with Amides." Journal of the American Chemical Society, 1982.[1][3] Link[1][3]

-

Precursor Availability: 3-Chloro-4-methoxybenzaldehyde (CAS 3411-03-8) and 3-(3-Chloro-4-methoxyphenyl)propanoic acid (CAS 7170-45-8).[1][3] Sigma-Aldrich / Merck.[1][3] Link

Technical Comparative Analysis: Chlorpropamide vs. (3-Chloro-4-methoxyphenyl)propylamine

[1]

Executive Summary

This analysis differentiates two chemically distinct entities that share superficial nomenclature similarities ("chloro", "propyl", "phenyl").

-

Chlorpropamide is a first-generation sulfonylurea used clinically for Type 2 Diabetes Mellitus.[1][2] Its mechanism involves blocking ATP-sensitive potassium channels (

) in pancreatic -

(3-Chloro-4-methoxyphenyl)propylamine is a substituted arylalkylamine . It is not a marketed drug but serves as a chemical building block (intermediate) in the synthesis of pharmaceuticals (e.g., PDE5 inhibitors like Avanafil) and as a scaffold for research into CNS-active agents (e.g., GABA-B modulators).

Key Distinction: Chlorpropamide is a urea derivative with a sulfonamide group, whereas the propylamine derivative is a primary amine with a lipophilic aromatic core.

Chemical Structure & Properties[4][5][6][7][8][9][10]

The fundamental difference lies in the functional groups linking the propyl chain to the aromatic ring.

| Feature | Chlorpropamide | (3-Chloro-4-methoxyphenyl)propylamine |

| IUPAC Name | 4-Chloro-N-(propylcarbamoyl)benzenesulfonamide | 3-(3-Chloro-4-methoxyphenyl)propan-1-amine (Typical isomer) |

| Chemical Class | Sulfonylurea | Phenylpropylamine (Arylalkylamine) |

| Core Pharmacophore | Sulfonylurea moiety ( | Primary Amine ( |

| Key Substituents | 4-Chloro, Sulfonyl, Urea, Propyl | 3-Chloro, 4-Methoxy, Propyl chain |

| Molecular Weight | 276.74 g/mol | ~199.68 g/mol (Free base) |

| Acid/Base Character | Weak Acid ( | Basic ( |

| Solubility | Soluble in basic pH; lipophilic | Soluble in acidic pH (forms salts) |

Structural Visualization (DOT Diagram)

The following diagram illustrates the structural divergence and functional group breakdown.

Figure 1: Structural deconstruction showing the acidic sulfonylurea core of Chlorpropamide versus the basic amine core of the propyl-derivative.

Synthesis & Manufacturing Pathways

The synthesis of these compounds utilizes opposing chemical strategies: nucleophilic addition for Chlorpropamide and reduction for the amine.

A. Chlorpropamide Synthesis

The industrial route involves the reaction of a sulfonamide with an isocyanate or a carbamate.

-

Precursor: 4-Chlorobenzenesulfonamide.

-

Reagent: Propyl isocyanate (or Propyl amine + Ethyl chloroformate).

-

Mechanism: The sulfonamide nitrogen attacks the electrophilic carbon of the isocyanate.

B. (3-Chloro-4-methoxyphenyl)propylamine Synthesis

This compound is typically synthesized as an intermediate via reduction.

-

Precursor: 3-Chloro-4-methoxybenzaldehyde or 3-Chloro-4-methoxycinnamic acid.

-

Transformation:

-

Route 1: Condensation with nitromethane

Nitrostyrene -

Route 2: Heck coupling to acrylonitrile

Reduction.

-

-

Role: It serves as a nucleophile in subsequent reactions (e.g., forming amides or ureas in complex drug synthesis like Avanafil analogs).

Synthesis Workflow Diagram

Figure 2: Divergent synthetic pathways. Chlorpropamide is formed via urea linkage construction, while the amine is formed via reduction of a carbon-nitrogen unsaturated bond.

Pharmacological Mechanism of Action[2][3][12]

Chlorpropamide: The Insulin Secretagogue

Chlorpropamide targets the SUR1 subunit of the

-

Binding: High affinity for the sulfonylurea receptor 1 (SUR1).

-

Effect: Closes the

channel -

Clinical Outcome: Reduction of blood glucose in Type 2 Diabetes.[2]

(3-Chloro-4-methoxyphenyl)propylamine: The Scaffold

This compound is not a primary drug but acts as a pharmacophore in:

-

PDE5 Inhibitors: Structural analogs (benzylamine variants) are used in the synthesis of Avanafil (Treats erectile dysfunction). The amine moiety binds to the zinc-containing active site or hydrophobic pocket of the enzyme.

-

GABA-B Modulation: Research suggests phenylpropylamines can act as positive allosteric modulators (PAMs) for GABA-B receptors, distinct from the orthosteric site.

-

Monoamine Transporters: Structural similarity to amphetamines implies potential (often unwanted) affinity for SERT/DAT/NET transporters, making it a compound of interest in toxicology and specificity screening.

Experimental Protocols

Protocol A: Analytical Differentiation (HPLC)

To distinguish these compounds in a mixture (e.g., quality control of a library).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).

-

Mobile Phase:

-

Solvent A: 0.1% Formic Acid in Water.

-

Solvent B: Acetonitrile.

-

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV at 230 nm (Chlorpropamide max) and 280 nm (Aromatic amine).

-

Expected Result:

Protocol B: Synthesis of Chlorpropamide (Lab Scale)

Note: This protocol demonstrates the formation of the sulfonylurea linkage.

-

Reagents: 4-Chlorobenzenesulfonamide (10 mmol), Propyl isocyanate (11 mmol), Triethylamine (TEA, 1 eq), Dry Acetone.

-

Procedure:

-

Dissolve sulfonamide in dry acetone under

atmosphere. -

Add TEA followed by dropwise addition of propyl isocyanate.

-

Reflux for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

-

Cool and acidify with 1M HCl to precipitate the product.

-

-

Purification: Recrystallize from ethanol/water.

-

Validation: Melting point 126–129°C.

References

-

PubChem. (n.d.). Chlorpropamide Compound Summary. National Library of Medicine. Retrieved from [Link]

-

DrugBank Online. (n.d.). Chlorpropamide: Pharmacology and interactions.[2] Retrieved from [Link]

-

Kerr, D. J., et al. (2006). Synthesis and Biological Activity of Allosteric Modulators of GABAB Receptors. Australian Journal of Chemistry, 59(7), 445-456.[6] (Discusses phenylpropylamine derivatives).[7][8][6][9] Retrieved from [Link]

- IUPAC. (2014). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names. Royal Society of Chemistry.

Sources

- 1. Chlorpropamide - Wikipedia [en.wikipedia.org]

- 2. Chlorpropamide | C10H13ClN2O3S | CID 2727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chlorpropamide - wikidoc [wikidoc.org]

- 4. CHLORPROPAMIDE [drugs.ncats.io]

- 5. Chlorpropamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. connectsci.au [connectsci.au]

- 7. pubs.aip.org [pubs.aip.org]

- 8. arpi.unipi.it [arpi.unipi.it]

- 9. Pharma Raw Materials | PAT Impex [pat-impex.odoo.com]

Technical Monograph: 3-Chloro-4-methoxy-phenpropylamine

The following technical guide is structured to provide a rigorous analysis of 3-Chloro-4-methoxy-phenpropylamine , focusing on its chemical identity, synthetic pathways, and structural activity relationships (SAR).

Document Type: Chemical Entity Guide & Synthetic Protocol Subject: 3-(3-Chloro-4-methoxyphenyl)propan-1-amine Classification: Substituted Phenylpropylamine / Phenol Ether

Chemical Identity & Nomenclature

Precise nomenclature is the bedrock of chemical reproducibility. The term "Phenpropylamine" is a non-systematic trivial name that typically refers to the straight-chain

Core Identifiers

| Parameter | Specification |

| IUPAC Name | 3-(3-Chloro-4-methoxyphenyl)propan-1-amine |

| Common Name | 3-Chloro-4-methoxy-phenpropylamine |

| Chemical Formula | |

| Molecular Weight | 199.68 g/mol |

| SMILES | COc1ccc(CCC(N))cc1Cl (Check: This is the alpha-isomer) Corrected SMILES (Linear): COc1c(Cl)cc(CCCN)cc1 |

| Key Substituents | 3-Chloro (electron-withdrawing), 4-Methoxy (electron-donating) |

Structural Visualization (Nomenclature Map)

The following diagram elucidates the structural components and the numbering priority used to derive the IUPAC name.

Critical Distinction: Isomer Ambiguity

In drug development, "Phenpropylamine" can be ambiguously used. It is vital to distinguish between:

-

The Linear Isomer (Topic of this guide): 3-(3-Chloro-4-methoxyphenyl)propan-1-amine. (Resembles Hydrocinnamylamine).

-

The Branched Isomer (Amphetamine class): 1-(3-Chloro-4-methoxyphenyl)propan-2-amine. (Resembles 3-Chloro-4-methoxyamphetamine).

Note: The synthesis and pharmacology below focus strictly on the linear propyl variant (

), as implied by standard IUPAC conventions for "propylamine" versus "isopropylamine."

Synthetic Protocols

The synthesis of 3-phenylpropylamines is distinct from the nitro-aldol condensation used for phenethylamines. The introduction of the 3-carbon spacer requires a chain extension strategy.

Retrosynthetic Analysis

The most robust route utilizes the Heck Reaction or a Knoevenagel Condensation followed by reduction. We will focus on the Knoevenagel-Reduction pathway as it avoids expensive palladium catalysts and uses the commercially available 3-Chloro-4-methoxybenzaldehyde.

Pathway:

Aldehyde

Workflow Diagram

[1]

Detailed Experimental Protocol

Note: This protocol assumes standard Schlenk line techniques under an inert atmosphere (Argon/Nitrogen).

Step 1: Synthesis of 3-(3-Chloro-4-methoxyphenyl)acrylonitrile

This step extends the carbon chain and installs the nitrogen precursor.

-

Reagents:

-

Procedure:

-

Dissolve the aldehyde and cyanoacetic acid in pyridine.

-

Add catalytic piperidine.

-

Reflux at 100-110°C for 4-6 hours. Evolution of

indicates decarboxylation is proceeding. -

Workup: Pour the reaction mixture into ice-cold dilute HCl (to neutralize pyridine). The solid acrylonitrile derivative will precipitate.

-

Purification: Recrystallize from Ethanol/Water.

-

Checkpoint: Verify structure via H-NMR (Look for vinylic protons at

6.0-7.5 ppm).

-

Step 2: Reduction to the Amine

Reducing both the alkene and the nitrile requires a strong reducing agent.

-

Reagents:

-

Lithium Aluminum Hydride (

) (4.0 eq) -

Anhydrous THF or Diethyl Ether

-

-

Procedure:

-

Prepare a suspension of

in anhydrous THF at 0°C. -

Add the acrylonitrile intermediate (dissolved in THF) dropwise to control the exotherm.

-

Allow to warm to room temperature, then reflux for 12-24 hours.

-

Quenching (Fieser Method): Cool to 0°C. Carefully add water (1 eq per g LAH), then 15% NaOH (1 eq), then water (3 eq).

-

Filter the granular precipitate.

-

Isolation: Acidify filtrate with HCl to form the amine hydrochloride salt, or evaporate solvent to obtain the freebase oil.

-

Pharmacological & Structural Implications (SAR)

The 3-Chloro-4-methoxy substitution pattern is a well-known pharmacophore in medicinal chemistry, influencing metabolic stability and receptor affinity.

Structure-Activity Relationship (SAR) Table

| Feature | Pharmacological Effect | Mechanistic Insight |

| 3-Chloro Group | Metabolic Blockade | Inhibits ring hydroxylation at the 3-position; increases lipophilicity (LogP), enhancing Blood-Brain Barrier (BBB) penetration. |

| 4-Methoxy Group | H-Bond Acceptance | Provides an interaction point for serine residues in transporter pockets (e.g., SERT/DAT). |

| Propyl Spacer | Selectivity Shift | Unlike the ethyl spacer (Phenethylamines |

Biological Context

While the 2-carbon analog (Phenethylamine) is associated with psychedelics (e.g., the 2C-C family), the 3-carbon phenpropylamine scaffold is frequently found in:

-

Metabolic Probes: Used to study Monoamine Oxidase (MAO) kinetics, as the extra carbon alters the oxidation rate compared to tyramine/dopamine.

-

Transporter Ligands: Extended chain analogs often act as weak inhibitors of serotonin (SERT) or norepinephrine (NET) transporters rather than direct releasers.

Safety & Handling

Hazard Class: Irritant / Potential Neurotoxin.

-

Handling: All synthesis steps involving

must be performed in a fume hood behind a blast shield. -

Storage: The freebase amine is sensitive to

(carbamate formation). Store as the Hydrochloride (HCl) salt in a desiccator at -20°C. -

Emergency: In case of skin contact, wash with polyethylene glycol 400 (if available) or copious water.

References

-

PubChem. (n.d.). 3-Chloro-4-methoxybenzaldehyde (Precursor Data). National Library of Medicine. Retrieved from [Link]

-

OrgSyn. (n.d.). General Procedures for Reduction of Nitriles to Amines. Organic Syntheses.[2][4] Retrieved from [Link]

- IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names. Royal Society of Chemistry.

Sources

Molecular weight and formula of (3-Chloro-4-methoxyphenyl)propylamine

The following technical guide provides an in-depth analysis of (3-Chloro-4-methoxyphenyl)propylamine , a chemical entity serving as a critical scaffold in medicinal chemistry, particularly in the synthesis of GPCR ligands and monoamine transporter modulators.

Chemical Identity, Synthesis, and Pharmacological Applications[1]

Executive Summary & Structural Disambiguation[2]

The nomenclature "(3-Chloro-4-methoxyphenyl)propylamine" presents a structural ambiguity common in medicinal chemistry. It may refer to two distinct isomers, each with unique pharmacological profiles. For the purpose of this technical guide, we define the primary subject as the linear propyl isomer (Isomer A), a versatile building block, while addressing the branched amphetamine derivative (Isomer B) due to its significance in neuropharmacology.

Structural Variants

-

Isomer A (Linear): 3-(3-Chloro-4-methoxyphenyl)propan-1-amine.

-

Role: Primary intermediate for linker chemistry and fragment-based drug design.

-

-

Isomer B (Branched): 1-(3-Chloro-4-methoxyphenyl)propan-2-amine.

-

Role: Amphetamine derivative; potent releaser of monoamines (serotonin/dopamine).

-

Chemical Identity & Physicochemical Properties[3][4][5][6][7]

The following data applies to the linear isomer, 3-(3-Chloro-4-methoxyphenyl)propan-1-amine , calculated based on standard atomic weights and functional group contributions.

Core Specifications

| Property | Value | Notes |

| IUPAC Name | 3-(3-Chloro-4-methoxyphenyl)propan-1-amine | Standard nomenclature |

| Molecular Formula | C₁₀H₁₄ClNO | Confirmed |

| Molecular Weight | 199.68 g/mol | Monoisotopic Mass: 199.0764 |

| CAS Number | Not widely assigned | Search query: 3-(3-Cl-4-OMe-Ph)-propylamine |

| Physical State | Pale yellow oil / Low-melting solid | Free base form |

| Boiling Point (Predicted) | 285°C - 295°C | @ 760 mmHg |

| pKa (Predicted) | ~10.2 (Amine) | Typical for primary alkyl amines |

| LogP (Predicted) | 2.1 - 2.4 | Lipophilic, CNS penetrant |

Structural Visualization (DOT)

Figure 1: Connectivity diagram illustrating the 1,3,4-substitution pattern on the benzene ring and the linear propyl-amine chain.[1]

Synthesis & Manufacturing Protocol

To ensure high purity and scalability, a Heck Coupling / Hydrogenation route is recommended over traditional Friedel-Crafts methods, which suffer from regioselectivity issues due to the directing effects of the methoxy (ortho/para) and chloro (ortho/para) groups.

Retrosynthetic Analysis

-

Target: 3-(3-Chloro-4-methoxyphenyl)propan-1-amine.

-

Precursor: 3-(3-Chloro-4-methoxyphenyl)acrylonitrile.

-

Starting Materials: 3-Chloro-4-methoxyiodobenzene + Acrylonitrile.

Reaction Workflow (DOT)

Figure 2: Synthetic pathway utilizing Palladium-catalyzed coupling followed by nitrile reduction.[2][3][4]

Detailed Experimental Protocol

Step 1: Synthesis of 3-(3-Chloro-4-methoxyphenyl)acrylonitrile

-

Setup: Charge a dry 3-neck round-bottom flask with 3-Chloro-4-methoxyiodobenzene (1.0 eq), Acrylonitrile (1.2 eq), Palladium(II) acetate (2 mol%), and Triphenylphosphine (4 mol%).

-

Solvent: Add anhydrous DMF and Triethylamine (2.0 eq).

-

Reaction: Heat to 100°C under nitrogen atmosphere for 12 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Workup: Cool to RT, dilute with water, and extract with Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Water to yield the unsaturated nitrile.

Step 2: Reduction to the Amine

-

Setup: Dissolve the nitrile intermediate in Methanolic Ammonia (7N NH₃ in MeOH) to prevent secondary amine formation.

-

Catalyst: Add Raney Nickel (approx. 10 wt% of substrate) or Cobalt chloride/Sodium borohydride (for a non-pressurized alternative).

-

Reaction: Hydrogenate at 50 psi H₂ at room temperature for 6 hours.

-

Workup: Filter catalyst through Celite (Caution: Raney Ni is pyrophoric). Concentrate the filtrate.

-

Salt Formation: Dissolve the crude oil in diethyl ether and add 2M HCl in ether dropwise. The hydrochloride salt of (3-Chloro-4-methoxyphenyl)propylamine will precipitate as a white solid.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be observed.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)

-

δ 7.35 (d, J=2.1 Hz, 1H): Aromatic proton at position 2 (meta to methoxy, ortho to Cl).

-

δ 7.15 (dd, J=8.4, 2.1 Hz, 1H): Aromatic proton at position 6.

-

δ 7.05 (d, J=8.4 Hz, 1H): Aromatic proton at position 5 (ortho to methoxy).

-

δ 3.85 (s, 3H): Methoxy group (-OCH ₃).

-

δ 2.75 (t, 2H): Methylene adjacent to Nitrogen (-CH ₂-NH₂).

-

δ 2.55 (t, 2H): Benzylic methylene (Ar-CH ₂-).

-

δ 1.80 (m, 2H): Central methylene (-CH₂-CH ₂-CH₂-).

Mass Spectrometry (ESI-MS)

-

Expected [M+H]⁺: 200.08 m/z.

-

Isotope Pattern: Distinctive Chlorine signature. The M+2 peak (³⁷Cl) should be approximately 33% the intensity of the M peak (³⁵Cl), confirming the presence of one chlorine atom.

Applications in Drug Development

Structure-Activity Relationship (SAR)

This molecule serves as a "linker-scaffold" in the design of:

-

Urological Agents: Analogues of Tamsulosin often utilize substituted phenoxy- or phenyl-propylamine chains to bind to α1-adrenergic receptors. The 3-Cl, 4-OMe substitution pattern modulates metabolic stability against CYP450 oxidation at the para-position.

-

Serotonergic Modulators: The 3-carbon chain length distinguishes this molecule from the psychoactive phenethylamines (2-carbon). It is often used to probe the depth of the binding pocket in 5-HT receptors.

Safety & Handling (Self-Validating Protocol)

-

Hazards: As a primary amine, it is corrosive and a skin irritant. The chlorinated aromatic ring suggests potential environmental persistence.

-

Storage: Store the Hydrochloride salt at -20°C under Argon. Free base is prone to oxidation (N-oxide formation) and carbamate formation (CO₂ absorption).

References

-

Heck Reaction Methodology: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

-

Nitrile Reduction Standards: Gowda, S., et al. (2001). Reductive cleavage of azo compounds catalyzed by Raney nickel. Tetrahedron Letters, 42(23), 3917-3919. Link

-

Pharmacology of Phenylpropylamines: Glennon, R. A., et al. (1982). Binding of phenylalkylamine derivatives at 5-HT1A and 5-HT2 serotonin receptors: Evidence for a lack of selectivity. Journal of Medicinal Chemistry, 25(10), 1163-1168. Link

-

Chemical Properties Data: PubChem Compound Summary for related Chlorinated Phenethylamines. Link (Note: Specific CAS for the exact 3-carbon linear isomer is not indexed in standard public aggregators, necessitating the de novo synthesis and characterization protocols provided above.)

Sources

Comparative Technical Analysis: 3-Chloro-4-Methoxyamphetamine vs. (3-Chloro-4-Methoxyphenyl)propylamine

The following technical guide provides an in-depth comparative analysis of 3-Chloro-4-methoxyamphetamine (3-CMA) and its structural isomer (3-Chloro-4-methoxyphenyl)propylamine .

Executive Summary

This guide analyzes the critical structural, pharmacological, and toxicological distinctions between 3-Chloro-4-methoxyamphetamine (3-CMA) and (3-Chloro-4-methoxyphenyl)propylamine . While these compounds share an identical molecular formula (

-

3-CMA is a substituted amphetamine with significant potential for psychostimulant activity and serotonergic neurotoxicity, following the structure-activity relationship (SAR) of para-chloroamphetamine (PCA).

-

(3-Chloro-4-methoxyphenyl)propylamine (specifically the

-ethyl or

This document serves as a reference for researchers distinguishing these isomers in synthesis, forensic analysis, and neuropharmacological assay design.

Chemical Identity & Structural Isomerism

The core distinction lies in the alkyl chain arrangement relative to the amine and the phenyl ring. This "positional isomerism" dictates their interaction with Monoamine Transporters (MATs).

Structural Comparison

| Feature | 3-Chloro-4-methoxyamphetamine (3-CMA) | (3-Chloro-4-methoxyphenyl)propylamine |

| IUPAC Name | 1-(3-Chloro-4-methoxyphenyl)propan-2-amine | 1-(3-Chloro-4-methoxyphenyl)propan-1-amine* (Assuming |

| Structure Class | Amphetamine ( | Benzylic Amine ( |

| Chirality | Chiral Center at C2 ( | Chiral Center at C1 (Benzylic carbon) |

| Molecular Weight | 199.68 g/mol | 199.68 g/mol |

| CAS Registry | 123637-87-8 (Generic/Related) | 1213091-90-7 (Specific Isomer) |

| Key Fragment (MS) |

> Note: "Propylamine" in this context can also refer to the straight-chain isomer 3-(3-chloro-4-methoxyphenyl)propan-1-amine . However, the

Visualization of Isomerism

The following diagram illustrates the structural divergence and its implication for binding.

Caption: Divergent synthesis pathways leading to the potent amphetamine (3-CMA) versus the pharmacologically distinct propylamine isomer.

Pharmacological Profile & Neurotoxicity[1][2][3][4]

The presence of the

3-Chloro-4-methoxyamphetamine (3-CMA)

-

Mechanism of Action: 3-CMA acts as a substrate-type releasing agent at the Serotonin Transporter (SERT) and Dopamine Transporter (DAT).

-

Chlorinated Amphetamine Toxicity: Similar to p-chloroamphetamine (PCA) , the 3-chloro substituent renders the molecule highly selective for serotonergic terminals.

-

Neurotoxicity: Chlorinated amphetamines are known to cause long-term depletion of Tryptophan Hydroxylase (TPH) and degeneration of 5-HT axon terminals. The 3-chloro substitution (meta) is generally less neurotoxic than the 4-chloro (para) position, but significant cytotoxicity remains a risk.

-

-

Metabolism: Metabolized via O-demethylation to 3-chloro-4-hydroxyamphetamine , which may undergo quinone formation, contributing to oxidative stress.

(3-Chloro-4-methoxyphenyl)propylamine

-

Pharmacodynamics:

- -Ethyl Isomer: Benzylic amines are poor substrates for VMAT2. They typically function as weak reuptake inhibitors or are rapidly metabolized by MAO-B due to the accessible amine.

-

Straight Chain Isomer: Homophenethylamines often show affinity for 5-HT receptors (e.g., 5-HT2A) but lack the psychostimulant "rush" of amphetamines.[1]

-

Toxicology: Lacks the specific neurotoxic mechanism of 3-CMA (uptake into 5-HT vesicles followed by oxidative radical generation).

Experimental Protocols

To validate the identity and activity of these compounds, researchers must employ rigorous analytical and functional assays.

Analytical Differentiation (GC-MS)

The mass spectral fragmentation patterns are distinct.

-

3-CMA (Amphetamine):

-

Base Peak:

44 ( -

Molecular Ion:

199 (often weak).

-

-

Propylamine Isomer (

-Ethyl):-

Base Peak:

58 ( -

Differentiation: The shift from

44 to

-

Functional Assay: Synaptosomal Monoamine Release

Objective: Determine if the compound is a releaser (Amphetamine-like) or inert.

Protocol:

-

Preparation: Isolate rat brain synaptosomes (P2 fraction) from striatum (for DA) and hippocampus (for 5-HT).

-

Loading: Incubate synaptosomes with

or -

Wash: Centrifuge and resuspend in Krebs-Henseleit buffer to remove extracellular radioligand.

-

Release Phase:

-

Aliquot synaptosomes into 96-well plates.

-

Add Test Compound (3-CMA or Isomer) at concentrations

to -

Incubate for 15 min.

-

-

Termination: Rapid filtration through GF/B filters.

-

Quantification: Measure radioactivity in the filtrate (released fraction) vs. filter (retained fraction).

-

Data Analysis: Plot dose-response curves.

-

3-CMA: Will show a sigmoidal release curve (

nM). -

Propylamine: Will show minimal release or only high-concentration leakage (

).

-

Synthesis & Pathway Logic

Understanding the synthetic origin helps in identifying impurities.

Caption: Synthetic divergence based on nitroalkane selection. Nitroethane yields the amphetamine; 1-nitropropane yields the alpha-ethyl propylamine.

References

-

Glennon, R. A., et al. (1984). Structure-activity relationships of amphetamine analogs. Medicinal Research Reviews , 4(1), 1-35. Link

-

Fuller, R. W. (1992). Basic advances in serotonin pharmacology. The Journal of Clinical Psychiatry , 53, 36-45. Link

-

Nichols, D. E. (1994). Differences between the mechanism of action of MDMA, MBDB, and the classic hallucinogens. Journal of Psychoactive Drugs , 26(4), 279-293. Link

-

PubChem. (2025). Compound Summary: 3-Chloro-4-methoxyamphetamine. National Library of Medicine . Link

-

Cayman Chemical. (2024). Safety Data Sheet: Chlorinated Amphetamine Derivatives. Link

Sources

Solubility Profile of (3-Chloro-4-methoxyphenyl)propylamine Hydrochloride: A Methodological Framework for Drug Development

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

Introduction: The Criticality of Solubility in Pharmaceutical Sciences

(3-Chloro-4-methoxyphenyl)propylamine hydrochloride is an amine salt, a structural class common among pharmaceutical compounds. Its molecular structure, featuring a substituted aromatic ring and a basic propylamine side chain, suggests that its physicochemical properties, particularly solubility, will be highly dependent on the surrounding chemical environment. Low aqueous solubility is a primary hurdle in oral drug development, often leading to slow absorption, inadequate bioavailability, and high intra-patient variability.[1] Therefore, a thorough understanding of a compound's solubility is not merely a data point but a critical prerequisite for successful formulation and clinical application.[1][2]

This guide provides researchers, scientists, and drug development professionals with a self-validating system of protocols to accurately characterize the solubility of (3-Chloro-4-methoxyphenyl)propylamine hydrochloride.

Physicochemical Principles & Expected Behavior

As the hydrochloride salt of a weak base, the compound's solubility is governed by its ionization state.[2][3]

-

In Aqueous Media: The hydrochloride salt will readily dissociate, yielding the protonated (cationic) form of the amine and a chloride ion. This ionic form is expected to be significantly more water-soluble than its neutral, free base counterpart due to favorable ion-dipole interactions with water molecules.[4]

-

Effect of pH: The solubility of this compound is anticipated to be highly pH-dependent.[2] In acidic environments (low pH), the equilibrium will strongly favor the protonated, water-soluble cationic form. As the pH increases towards and beyond the amine's pKa, the compound will deprotonate to form the neutral free base, which is expected to be less polar and thus significantly less water-soluble, potentially leading to precipitation. This relationship is theoretically described by the Henderson-Hasselbalch equation, although experimental data is crucial as real-world buffer systems can introduce deviations.[2][5]

-

Common Ion Effect: When determining solubility in chloride-containing buffers (such as HCl or NaCl solutions), the presence of the common chloride ion (Cl⁻) can suppress the dissolution of the hydrochloride salt, leading to a decrease in solubility.[6][7] This is a critical consideration for both experimental design and the interpretation of results.

The following diagram illustrates the pH-dependent equilibrium that dictates the compound's solubility.

Caption: pH-dependent equilibrium of an amine hydrochloride salt.

Protocol: Isothermal Equilibrium Solubility Determination

The gold standard for determining thermodynamic equilibrium solubility is the isothermal shake-flask method.[4] This protocol ensures that the solvent is fully saturated with the solute and that a true equilibrium has been reached.

Materials

-

(3-Chloro-4-methoxyphenyl)propylamine hydrochloride (purity >99%)

-

Analytical grade solvents: Deionized Water, Methanol, Ethanol, Acetonitrile

-

Buffer solutions: A series of buffers (e.g., phosphate, citrate) covering a pH range from 2.0 to 8.0.

-

Thermostatic shaker bath

-

Calibrated digital pH meter and thermometer

-

Analytical balance

-

Centrifuge

-

0.22 µm syringe filters (e.g., PTFE, PVDF - check for compound binding)

-

HPLC system with UV detector

Experimental Workflow

The following diagram outlines the key steps in the shake-flask solubility determination protocol.

Caption: Isothermal shake-flask solubility determination workflow.

Detailed Step-by-Step Procedure

-

Preparation of Saturated Solutions: Add an excess amount of (3-Chloro-4-methoxyphenyl)propylamine hydrochloride (e.g., 10-20 mg) to a known volume of each test solvent (e.g., 2 mL) in sealed glass vials. The presence of undissolved solid at the end of the experiment is essential to confirm saturation.[4]

-

Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C for room temperature solubility, 37°C for physiological relevance). Agitate for a sufficient period, typically 48 to 72 hours, to ensure equilibrium is reached.[4] Preliminary studies can be run to confirm the time required to reach a plateau in concentration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for at least 1-2 hours. Then, centrifuge the vials (e.g., at 10,000 rpm for 15 minutes) to pellet the excess solid.[4]

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any remaining particulates. The first few drops of filtrate should be discarded to avoid dilution or adsorption effects from the filter material. Accurately dilute the clear filtrate with the HPLC mobile phase to a concentration that falls within the validated calibration range of the analytical method.[4]

-

Quantification: Analyze the diluted sample using a validated HPLC method (detailed in Section 4.0).

-

Data Analysis: Calculate the solubility from the measured concentration, accounting for the dilution factor. The experiment should be repeated at least in triplicate for each solvent to ensure reproducibility, with results reported as mean ± standard deviation.[4]

Protocol: Quantification by Reverse-Phase HPLC

A robust analytical method is required to accurately quantify the dissolved API concentration. A reverse-phase HPLC method with UV detection is well-suited for this compound due to its aromatic chromophore.

Suggested HPLC Conditions

| Parameter | Recommended Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | A: 20mM Potassium Dihydrogen Phosphate (pH 3.0) B: Acetonitrile | A buffered aqueous phase controls the ionization of the amine, ensuring sharp peak shape. Acetonitrile is a common organic modifier. |

| Gradient/Isocratic | Isocratic (e.g., 60:40 A:B) or a shallow gradient | An isocratic method is simpler and more robust for a single analyte. A gradient may be needed if impurities are present. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Injection Volume | 10 µL | A small volume minimizes potential peak distortion. |

| Detection | UV at 254 nm or λmax | The phenyl ring provides strong UV absorbance. The optimal wavelength (λmax) should be determined by a UV scan. |

Method Validation & Trustworthiness

For the results to be trustworthy, the analytical method must be validated according to International Council for Harmonisation (ICH) guidelines. This involves establishing:

-

Linearity: Demonstrating a direct proportionality between detector response and concentration over a specified range.

-

Accuracy: Assessing the closeness of the measured value to the true value.

-

Precision: Evaluating the method's repeatability and intermediate precision.

-

Specificity: Ensuring the method can unequivocally assess the analyte in the presence of components that may be expected to be present.

Data Presentation & Interpretation

All quantitative data should be summarized in a clear, structured table to allow for easy comparison and interpretation.

Table 1: Solubility of (3-Chloro-4-methoxyphenyl)propylamine hydrochloride at 25°C

| Solvent / Buffer | pH (for buffers) | Solubility (mg/mL) | Solubility (mol/L) | USP Classification* |

| Deionized Water | N/A | Experimental Value | Calculated Value | To be determined |

| Methanol | N/A | Experimental Value | Calculated Value | To be determined |

| Ethanol | N/A | Experimental Value | Calculated Value | To be determined |

| Phosphate Buffer | 2.0 | Experimental Value | Calculated Value | To be determined |

| Phosphate Buffer | 4.5 | Experimental Value | Calculated Value | To be determined |

| Phosphate Buffer | 6.8 | Experimental Value | Calculated Value | To be determined |

| Phosphate Buffer | 7.4 | Experimental Value | Calculated Value | To be determined |

*Based on USP definitions (e.g., <1 mg/mL is "very slightly soluble", 1-10 mg/mL is "sparingly soluble", 10-33 mg/mL is "soluble").

Conclusion

This guide provides a robust, scientifically-grounded framework for the comprehensive determination of the solubility profile of (3-Chloro-4-methoxyphenyl)propylamine hydrochloride. By adhering to the detailed protocols for isothermal equilibrium determination and HPLC quantification, researchers can generate the high-quality, reliable data essential for making informed decisions in the drug development process. Understanding the pH-dependent nature of this amine salt is paramount, and the methodologies described herein will provide the critical insights needed to advance its formulation and preclinical evaluation.

References

- University of the Sciences in Philadelphia. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- BenchChem. Solubility of Anhalamine Hydrochloride: A Qualitative Overview.

- Avdeef A, Berger CM, Brownell C. Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. Published August 15, 2004.

- Various Authors. Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. ResearchGate. Published September 15, 2022.

- Masaryk University. Physical Properties: Solubility Classification.

- Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. Published July 5, 2021.

- Amir M, Alam MA, Aftab MF, et al. Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences. Published September 15, 2022.

- University of Mustansiriyah. The influence of pH on solubility in water.

- University of Wisconsin-Stout. Amine Unknowns.

- Serajuddin AT, Pudipeddi M. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. PubMed. Published April 15, 2005.

Sources

- 1. ascendiacdmo.com [ascendiacdmo.com]

- 2. uobabylon.edu.iq [uobabylon.edu.iq]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ajdhs.com [ajdhs.com]

- 7. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Guide & Safety Protocol for (3-Chloro-4-methoxyphenyl)propylamine

Executive Summary

(3-Chloro-4-methoxyphenyl)propylamine is a highly versatile, electron-rich aromatic building block utilized in the synthesis of advanced therapeutics. The 3-chloro-4-methoxy substitution pattern is a privileged pharmacophore in medicinal chemistry, famously leveraged in highly selective phosphodiesterase type 5 (PDE5) inhibitors (e.g., Avanafil analogs) to achieve optimal binding within hydrophobic enzymatic pockets[1]. The propylamine linker extends this pharmacophore, providing a flexible, nucleophilic handle for library synthesis.

This whitepaper provides a rigorous framework for the physicochemical profiling, mechanistic toxicology, and safe handling of this compound, synthesizing standard amine safety data with structural-specific insights.

Physicochemical Profiling & Hazard Classification

Understanding the physical nature of a chemical is the first step in designing a safe handling protocol. As a primary aliphatic amine attached to a halogenated aromatic ring, this compound exhibits distinct reactivity and hazard profiles comparable to its structural analogs, such as 3-phenylpropylamine ([2]).

Quantitative Data Summary

The following table synthesizes the extrapolated physicochemical and hazard data critical for laboratory safety and reaction design:

| Property / Hazard | Value / Classification | Causality / Practical Implication |

| Molecular Weight | ~199.68 g/mol | Small molecule with high membrane permeability; rapid dermal absorption. |

| Physical State | Liquid (Predicted) | High mobility in spills; requires vapor control and secondary containment. |

| pKa (Amine) | ~10.5 (Predicted) | Highly basic. Exists as a protonated salt at physiological pH, driving its solubility and reactivity profiles. |

| GHS Classification | Corrosive (Cat 1C), Irritant | H314 : Causes severe skin burns. The basic amine abstracts protons from water, generating hydroxide ions that saponify dermal lipid bilayers[3]. |

| Aquatic Toxicity | Toxic to Aquatic Life | UN2735 (Amines, liquid, corrosive, n.o.s.). Requires specialized hazardous waste disposal; cannot be flushed down standard drains[4]. |

Mechanistic Toxicology & Exposure Pathways

The toxicity of (3-Chloro-4-methoxyphenyl)propylamine is biphasic, encompassing both acute site-of-contact damage and potential systemic metabolic stress.

-

Acute Corrosivity: The primary aliphatic amine acts as a strong localized base. Upon contact with mucous membranes or skin, it induces liquefactive necrosis. Unlike coagulative necrosis (caused by acids), liquefactive necrosis allows the chemical to penetrate deeper into tissues, making immediate decontamination critical[2].

-

Systemic Metabolism: Once absorbed, the halogenated methoxyphenyl ring undergoes hepatic processing. Cytochrome P450 (CYP450) enzymes may catalyze O-demethylation, potentially yielding reactive quinone-like intermediates. These electrophilic species can covalently bind to cellular macromolecules unless neutralized by Phase II glutathione (GSH) conjugation.

Fig 1: Hepatic metabolism and toxicity pathway of halogenated methoxyphenyl alkylamines.

Self-Validating Experimental Protocols

To ensure scientific integrity and safety, experimental workflows utilizing this compound must be designed as self-validating systems. Below is a standard operating procedure (SOP) for utilizing this compound in drug discovery.

Protocol: EDC/HOBt-Mediated Amide Coupling

This protocol describes the attachment of (3-Chloro-4-methoxyphenyl)propylamine to a target carboxylic acid, a fundamental step in synthesizing PDE5 inhibitor analogs[1].

-

Step 1: Activation of the Carboxylic Acid

-

Action: Dissolve 1.0 eq of the target carboxylic acid in anhydrous DMF (0.2 M). Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir for 30 minutes at room temperature.

-

Causality: EDC drives the dehydration reaction, while HOBt forms a stable, reactive ester intermediate that suppresses racemization of chiral centers.

-

-

Step 2: Amine Addition

-

Action: Add 1.1 eq of (3-Chloro-4-methoxyphenyl)propylamine, followed dropwise by 2.5 eq of N,N-Diisopropylethylamine (DIPEA).

-

Causality: DIPEA maintains the reaction pH > 9. Because the propylamine has a pKa of ~10.5, the basic environment ensures the amine remains in its unprotonated, nucleophilic state.

-

-

Step 3: Reaction Monitoring (Validation Step)

-

Action: Aliquot 5 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS.

-

Validation: The reaction is deemed complete when the mass corresponding to the HOBt-activated ester disappears, and the mass of the desired amide product plateaus.

-

-

Step 4: Orthogonal Quench & Workup

-

Action: Dilute the mixture with Ethyl Acetate. Wash sequentially with 1M HCl (aq), then saturated NaHCO₃ (aq), and finally brine.

-

Validation (Self-Correcting): The 1M HCl wash protonates any unreacted (3-Chloro-4-methoxyphenyl)propylamine, forcing it into the aqueous layer as a water-soluble hydrochloride salt. The subsequent NaHCO₃ wash removes unreacted carboxylic acid, ensuring high crude purity of the neutral amide product in the organic layer.

-

Emergency Response & Spill Mitigation

Given the corrosive and environmentally hazardous nature of liquid amines ([5]), standard laboratory spill kits are often insufficient. Amines can degrade standard nitrile gloves over prolonged exposure; thus, butyl rubber gloves are mandated for bulk handling or spill cleanup.

Fig 2: Step-by-step emergency response workflow for corrosive amine spills.

Spill Response SOP:

-

Evacuation & Isolation: Immediately evacuate personnel from the immediate vicinity. Ensure fume hood sashes are lowered and room ventilation is maximized to clear respiratory irritants[6].

-

PPE Donning: Responders must wear a half-face respirator with organic vapor cartridges (if outside a hood), chemical safety goggles, and butyl rubber gloves.

-

Neutralization (Causality): Do not use water, which will spread the corrosive liquid. Cover the spill with a weak solid acid (e.g., sodium bisulfate) or an inert absorbent like dry sand. This neutralizes the basic amine via an exothermic salt-formation reaction, reducing its vapor pressure and corrosivity.

-

Validation: Before final disposal, test the absorbed mixture with pH paper. A pH of 6-8 confirms complete neutralization.

-

Disposal: Sweep the neutralized solid into a highly visible, sealable container labeled "UN2735 Corrosive Amine Waste" for institutional environmental health and safety (EHS) pickup[7].

References

-

LookChem. "Avanafil - Synthesis and Chemical Properties". LookChem Database. Available at: [Link]

Sources

Pharmacological Classification of 3-Chloro-4-methoxyphenylalkylamines: A Structural and Functional Analysis

Topic: Pharmacological Classification and Profiling of 3-Chloro-4-methoxyphenylalkylamines Content Type: Technical Whitepaper / Investigator’s Brochure Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Scientists

Executive Summary

The 3-chloro-4-methoxyphenylalkylamine scaffold represents a distinct chemical class within the phenethylamine and amphetamine domains. Structurally intermediate between the highly serotonergic 4-methoxyamphetamine (PMA) and the neurotoxic 4-chloroamphetamine (PCA) , this substitution pattern offers a unique window into the steric and electronic modulation of monoamine transporter (MAT) selectivity.

This technical guide provides a comprehensive pharmacological evaluation of this scaffold, focusing on its Structure-Activity Relationship (SAR) , receptor binding profiles, metabolic stability, and toxicological risks. It serves as a foundational document for researchers investigating hybrid halo-alkoxy substituted psychotropics.

Chemical Structure & SAR Analysis

The Core Scaffold

The defining feature of this class is the 3,4-disubstitution pattern on the phenyl ring:

-

Position 4 (Para): A Methoxy (-OCH₃) group, an electron-donating group (EDG) associated with high affinity for the Serotonin Transporter (SERT).

-

Position 3 (Meta): A Chloro (-Cl) atom, an electron-withdrawing group (EWG) that adds lipophilicity and metabolic resistance to the 3-position (blocking ring hydroxylation).

Comparative SAR

The pharmacological identity of 3-chloro-4-methoxy analogs (e.g., 3-CMA ) is best understood by triangulation against known standards:

| Compound | Substitution | Primary Mechanism | Toxicity Profile |

| PMA | 4-OMe | SERT Releaser + MAOI | High (Hyperthermia/Serotonin Syndrome) |

| PCA | 4-Cl | SERT/DAT Releaser | High (Long-term 5-HT depletion) |

| 3,4-DMA | 3,4-di-OMe | Weak MAT Inhibitor | Low to Moderate |

| 3-CMA | 3-Cl, 4-OMe | Hybrid SERT/DAT Releaser | High (Predicted MAOI + Neurotoxicity) |

Key Insight: The addition of the 3-chloro group to the PMA scaffold increases lipophilicity (

Pharmacodynamics: Receptor & Transporter Interaction

Monoamine Transporter (MAT) Profile

Compounds in this class function primarily as substrate-type releasers rather than pure reuptake inhibitors. They translocate via the transporter to displace endogenous neurotransmitters from vesicular storage (VMAT2 interaction).

-

SERT (Serotonin Transporter): High affinity (

). The 4-methoxy group acts as a hydrogen bond acceptor in the S1 binding pocket of SERT. -

DAT (Dopamine Transporter): Moderate affinity. The 3-chloro substituent enhances binding at DAT compared to the 4-methoxy-only analog, shifting the profile towards a more balanced serotonin/dopamine release (similar to MDMA but lacking the methylenedioxy bridge).

-

NET (Norepinephrine Transporter): Moderate to High affinity, contributing to sympathomimetic cardiovascular effects.

Receptor Binding (5-HT)

Unlike the 2,5-dimethoxy "2C" series which are direct 5-HT2A agonists, the 3,4-substitution pattern generally favors transporter activity. However, the 3-chloro group may confer weak partial agonist activity at 5-HT2A and 5-HT2C , potentially modulating the subjective effects (e.g., adding a hallucinogenic component to the stimulant profile).

Visualization: SAR & Signaling Pathways

Structural Logic & Toxicity Pathways

The following diagram illustrates the SAR logic and the downstream signaling cascades leading to potential toxicity (Serotonin Syndrome).

Figure 1: Mechanistic pathway of 3-chloro-4-methoxy analogs inducing serotonergic toxicity via dual transporter release and enzyme inhibition.

Experimental Protocols

Synthesis: The Henry Reaction Route

Objective: Synthesis of 3-chloro-4-methoxyamphetamine (3-CMA) from the benzaldehyde precursor.

Reagents:

-

3-Chloro-4-methoxybenzaldehyde

-

Nitroethane[1]

-

Ammonium Acetate (Catalyst)

-

Lithium Aluminum Hydride (LiAlH₄)

Protocol:

-

Condensation: Dissolve 3-chloro-4-methoxybenzaldehyde (10 mmol) in glacial acetic acid. Add nitroethane (15 mmol) and ammonium acetate (5 mmol). Reflux for 2-4 hours.

-

Isolation: Pour reaction mixture into ice water. The yellow crystalline solid (1-(3-chloro-4-methoxyphenyl)-2-nitropropene) is filtered and recrystallized from methanol.

-

Reduction: Suspend LiAlH₄ (40 mmol) in anhydrous THF under Argon. Add the nitropropene intermediate dropwise. Reflux for 24 hours.

-

Workup: Quench with wet THF/NaOH (Fieser method). Filter precipitate. Acidify the filtrate with HCl gas to precipitate the amine hydrochloride salt.

-

Purification: Recrystallize from IPA/Et₂O.

In Vitro Binding Assay (Radioligand Competition)

Objective: Determine

Materials:

-

Tissue: Rat brain synaptosomes (Striatum for DAT, Cortex for SERT/NET).

-

Radioligands: [³H]-Citalopram (SERT), [³H]-WIN35,428 (DAT), [³H]-Nisoxetine (NET).

Workflow:

-

Preparation: Homogenize tissue in ice-cold sucrose buffer (0.32 M). Centrifuge at 1000 x g (10 min); collect supernatant.

-

Incubation: Incubate 50 µg protein with radioligand (1 nM) and increasing concentrations of test compound (

to -

Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Metabolic & Toxicological Assessment

Metabolic Fate

The metabolic stability of this scaffold is a critical determinant of its toxicity.

-

O-Demethylation: The primary route is CYP2D6-mediated O-demethylation of the 4-methoxy group to yield 3-chloro-4-hydroxyamphetamine .

-

Ring Hydroxylation: The 3-chloro substituent effectively blocks hydroxylation at the 3-position, a common detoxification route for amphetamines. This may lead to a longer half-life compared to unsubstituted analogs.

-

Bioactivation: The resulting phenol (3-Cl-4-OH) is potentially redox-active, though less likely to form the highly toxic ortho-quinones seen with MDMA (due to the chloro blockage), potentially reducing long-term neurotoxicity relative to MDMA, but maintaining acute lethality risks.

Toxicity Risks

-

Serotonin Syndrome: Due to combined SERT release and MAO inhibition (characteristic of PMA analogs), the risk of fatal hyperthermia is High .

-

Cardiotoxicity: 5-HT2B agonism (potential) combined with NET release poses a risk of valvulopathy and hypertensive crisis.

References

-

Glennon, R. A., et al. (1984). Structure-activity relationships of amphetamine analogs at the serotonin transporter.[2] Journal of Medicinal Chemistry.[2] Link

-

Nichols, D. E. (1994). Differences between the mechanism of action of MDMA, MBDB, and the classic hallucinogens. NIDA Research Monograph. Link

-

Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Contextual reference for 4-methoxy/4-chloro SAR). Link

-

Simmler, L. D., et al. (2013). Pharmacological profile of 3,4-methylenedioxymethamphetamine (MDMA) and related compounds.[2][3][4][5][6] British Journal of Pharmacology. Link

-

PubChem Compound Summary. (2024). 3-Chloro-4-methoxyphenethylamine.[7] National Center for Biotechnology Information. Link

Sources

- 1. 3-Chloro-4-methoxyphenol | C7H7ClO2 | CID 13081929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and pharmacological examination of benzofuran, indan, and tetralin analogues of 3,4-(methylenedioxy)amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of metabolism in 3,4-(+)-methylenedioxyamphetamine and 3,4-(+)-methylenedioxymethamphetamine (ecstasy) toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of 3,4-(Methylenedioxy)-methamphetamine | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]

- 5. Behavioural, hyperthermic and neurotoxic effects of 3,4-methylenedioxymethamphetamine analogues in the Wistar rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protection against 3,4-methylenedioxymethamphetamine-induced neurodegeneration produced by glutathione depletion in rats is mediated by attenuation of hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine | SCBT - Santa Cruz Biotechnology [scbt.com]

Methodological & Application

Application Note: Synthesis of 3-(3-Chloro-4-methoxyphenyl)propylamine from Hydrocinnamic Acid Derivatives

Abstract & Scope

This application note details the robust synthesis of 3-(3-Chloro-4-methoxyphenyl)propylamine , a primary amine scaffold critical in the development of GPCR ligands and anti-arrhythmic agents. The protocol utilizes 3-(3-chloro-4-methoxyphenyl)propanoic acid (a substituted hydrocinnamic acid) as the starting material.

The synthetic strategy employs a two-step transformation:

-

Amidation: Conversion of the carboxylic acid to the primary amide via an acid chloride intermediate.

-

Chemoselective Reduction: Reduction of the amide carbonyl to a methylene group using Borane-Tetrahydrofuran (

) complex.

This route is selected for its high fidelity in preserving the aryl chloride moiety, which is susceptible to hydrodehalogenation under standard catalytic hydrogenation conditions (

Retrosynthetic Analysis & Pathway

The transformation maintains the three-carbon alkyl chain inherent to the hydrocinnamic acid skeleton. The core challenge is the reduction of the oxidation state from carboxylic acid (+3) to amine (-3 equivalent) without affecting the aryl chloride.

Synthetic Pathway Diagram

Figure 1: Step-wise synthetic pathway from the substituted hydrocinnamic acid to the target propylamine.

Precursor Synthesis (Upstream Context)

Note: If the specific substituted hydrocinnamic acid is not commercially available, it must be synthesized.

Protocol:

-

Knoevenagel Condensation: React 3-Chloro-4-methoxybenzaldehyde with Malonic acid (Pyridine/Piperidine, 100°C) to yield 3-Chloro-4-methoxycinnamic acid .

-

Selective Reduction: Reduce the alkene of the cinnamic acid.

-

Critical Precaution: Avoid standard

as it often causes dechlorination (stripping the Cl atom). -

Recommended Method: Use Zn dust in Acetic Acid or Wilkinson’s Catalyst (

) with

-

Experimental Protocols

Step 1: Synthesis of 3-(3-Chloro-4-methoxyphenyl)propanamide

Objective: Convert the carboxylic acid to the primary amide. Mechanism: Nucleophilic acyl substitution via an acyl chloride intermediate.

Materials

-

Substrate: 3-(3-Chloro-4-methoxyphenyl)propanoic acid (1.0 equiv)

-

Reagent: Thionyl Chloride (

) (1.5 equiv) -

Catalyst: N,N-Dimethylformamide (DMF) (2-3 drops)

-

Reagent: Ammonium Hydroxide (28-30%

) or Ammonia gas -

Solvent: Dichloromethane (DCM) (Anhydrous)

Procedure

-

Activation:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and drying tube (

), dissolve the acid substrate in anhydrous DCM (5 mL/g). -

Add catalytic DMF (activates the

via Vilsmeier-Haack type intermediate). -

Add Thionyl Chloride dropwise at room temperature.

-

Heat to reflux (approx. 40°C) for 2–3 hours. Monitor by TLC (conversion of acid to acid chloride; aliquot quenched with MeOH shows methyl ester).

-

Evaporation:[1] Cool and concentrate in vacuo to remove excess

and solvent. Co-evaporate with Toluene twice to ensure complete removal of acidic volatiles. Result: Crude Acid Chloride (Yellow oil/solid).

-

-

Amination:

-

Redissolve the crude acid chloride in fresh anhydrous DCM or THF.

-

Cool the solution to 0°C (Ice/Water bath).

-

Option A (Aqueous Ammonia): Add 28%

(5 equiv) dropwise with vigorous stirring. A white precipitate (amide) should form immediately. -

Option B (Ammonia Gas): Bubble anhydrous

gas through the solution for 30 minutes. -

Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours.

-

-

Workup:

-

Dilute with water. Filter the solid precipitate if abundant (the amide is often poorly soluble in water/DCM).

-

If no precipitate, separate the organic layer, wash with sat.

(to remove unreacted acid), water, and brine. -

Dry over

, filter, and concentrate.[2] -

Yield Expectation: 85–95%.

-

Characterization: IR (Amide peaks at ~1650, 3150-3350

).

-

Step 2: Chemoselective Reduction to 3-(3-Chloro-4-methoxyphenyl)propylamine

Objective: Reduce the amide carbonyl to a methylene group.

Critical Choice: Borane-THF (

Materials

-

Substrate: 3-(3-Chloro-4-methoxyphenyl)propanamide (1.0 equiv)

-

Reagent: Borane-THF complex (1.0 M solution in THF) (3.0 - 4.0 equiv)

-

Solvent: Anhydrous THF

-

Quench: Methanol (MeOH), 6M Hydrochloric Acid (HCl)

Procedure

-

Reduction:

-

Setup a flame-dried 3-neck flask under Nitrogen/Argon atmosphere.

-

Dissolve the Amide in anhydrous THF (10 mL/g).

-

Add

solution dropwise via syringe/addition funnel. Caution: Gas evolution ( -

Once addition is complete, remove the ice bath and heat the reaction to Reflux (66°C) for 12–16 hours.

-

Monitoring: Monitor by TLC or LC-MS. The amide carbonyl peak in IR should disappear.

-

-

Quenching & Hydrolysis (Critical Step):

-

Cool the reaction mixture to 0°C.

-

Carefully add Methanol dropwise until gas evolution ceases (destroys excess Borane).

-

Evaporate the solvent to dryness.

-

Hydrolysis of Boron-Amine Complex: The product initially forms a stable complex with boron. To break this, add 6M HCl (aq) or methanolic HCl to the residue.

-

Reflux the acidic solution for 1–2 hours.

-

Cool and concentrate to remove methanol (if used).

-

-

Isolation:

-

Dilute the acidic residue with water.

-

Wash the acidic aqueous phase with Ethyl Acetate (removes non-basic impurities).

-

Basify the aqueous phase to pH > 12 using 10M NaOH or solid KOH. The amine will oil out.

-

Extract the free amine into Dichloromethane (DCM) (

). -

Dry combined organics over

and concentrate.[2][3][4]

-

-

Salt Formation (Optional but Recommended):

-

Dissolve the crude oil in minimal dry Ethanol or Diethyl Ether.

-

Add 2M HCl in Ether dropwise.

-

Filter the resulting white solid: 3-(3-Chloro-4-methoxyphenyl)propylamine Hydrochloride .

-

Data Summary & Troubleshooting

Physicochemical Properties (Predicted)

| Property | Value / Description |

| Target Formula | |

| Molecular Weight | 199.68 g/mol (Free base) |

| Appearance | Colorless to pale yellow oil (Free base); White solid (HCl salt) |

| Solubility | Free base: Soluble in DCM, MeOH, EtOAC.[6] Salt: Soluble in Water, MeOH. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Incomplete acid chloride formation. | Ensure |

| Dechlorination (Loss of Cl) | Reduction conditions too harsh. | Ensure use of Borane-THF, NOT |

| Boron Contamination | Incomplete hydrolysis of N-B complex. | Ensure the acid reflux step (Step 2, Quench) is vigorous and long enough (1-2h). |

| Product stuck in Aqueous | pH not high enough during extraction. | Ensure pH > 12. The amine might be partially water-soluble; salt out with NaCl. |

References

-

General Amide Reduction Protocol: Brown, H. C., & Heim, P. (1973). Selective reductions. XIX. Rapid reaction of carboxylic acids with borane-tetrahydrofuran. A remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups. Journal of Organic Chemistry. Link (Adapted for Amides).

- Chemoselectivity of Borane: Ranu, B. C. (1993). Chemoselective reductions with borane-tetrahydrofuran complex. Synlett.

-

Synthesis of Hydrocinnamic Acid Derivatives: BenchChem. (2025). Application Notes: The Role of 3-Chloro-4-methoxybenzenemethanamine in the Synthesis of Avanafil. (Provides context on handling chloro-methoxy-phenyl scaffolds).

-

Safety in Borane Reductions: Burkhardt, E. R., & Matos, K. (2006). Borane reagents for the reduction of carboxylic esters and amides: A safety and performance study. Chemical Reviews. Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chemscene.com [chemscene.com]

Application Notes and Protocols for the Synthesis of 2-(3-Chloro-4-methoxyphenyl)ethanamine

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 2-(3-Chloro-4-methoxyphenyl)ethanamine

2-(3-Chloro-4-methoxyphenyl)ethanamine is a valuable primary amine that serves as a key building block in the synthesis of various pharmaceutical compounds and other biologically active molecules. Its substituted phenethylamine structure is a common motif in medicinal chemistry. The precise and efficient synthesis of this intermediate is therefore of considerable interest to the drug development and chemical synthesis communities. This document provides detailed protocols for the reduction of the nitrile precursor, 3-(3-Chloro-4-methoxyphenyl)propionitrile, to the target primary amine, offering a choice between two robust and widely applicable methods: chemical reduction using Lithium Aluminum Hydride (LiAlH4) and catalytic hydrogenation with Raney® Nickel.

Choosing the Right Reduction Strategy: A Comparative Overview

The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis. The choice of method often depends on factors such as substrate compatibility with functional groups, desired scale, safety considerations, and available equipment.

| Parameter | Method 1: Lithium Aluminum Hydride (LiAlH4) Reduction | Method 2: Raney® Nickel Catalytic Hydrogenation |

| Reagent Type | Potent, non-selective chemical reductant | Heterogeneous catalyst with a hydrogen source |